molecular formula C14H19F3N2 B1318817 4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline CAS No. 946669-22-3

4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline

Katalognummer: B1318817
CAS-Nummer: 946669-22-3
Molekulargewicht: 272.31 g/mol
InChI-Schlüssel: XGXGFWHGBYYPTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its structure, featuring a substituted aniline linked to a 2-ethylpiperidine moiety and a trifluoromethyl group, is commonly employed in the synthesis of more complex, biologically active molecules. The trifluoromethyl group is a critical pharmacophore known to enhance a compound's metabolic stability, membrane permeability, and binding affinity. This specific aniline derivative serves as a crucial building block in the synthesis of compounds targeting various kinase pathways. Research indicates its application in the development of potent and selective inhibitors, such as those targeting B-Raf (BRAF) kinases, which are implicated in several cancers, including melanoma. The compound is offered for research and development purposes only. It is intended for use by qualified laboratory professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

4-(2-ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-2-11-5-3-4-8-19(11)13-7-6-10(18)9-12(13)14(15,16)17/h6-7,9,11H,2-5,8,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXGFWHGBYYPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (NAS)

A widely adopted approach involves introducing the 2-ethylpiperidin-1-yl group via NAS on a pre-functionalized 3-(trifluoromethyl)aniline derivative. Key steps include:

  • Bromination : 3-Nitrobenzotrifluoride is brominated at the 4-position using reagents like DBDMH (1,3-dibromo-5,5-dimethylhydantoin) in the presence of AIBN (azobisisobutyronitrile) as a radical initiator.
  • Coupling : The brominated intermediate reacts with 2-ethylpiperidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF, MeCN) at 50–80°C.
  • Reduction : Subsequent hydrogenation or catalytic reduction (e.g., Pd/C, H₂) converts the nitro group to an amine.

Example Protocol

Step Reagents/Conditions Yield Reference
Bromination DBDMH, AIBN, CCl₄, 80°C, 12 h 78%
Coupling 2-Ethylpiperidine, K₂CO₃, DMF, 70°C, 8 h 65%
Reduction H₂ (1 atm), 10% Pd/C, EtOH, RT, 6 h 92%

Buchwald-Hartwig Amination

For higher regiocontrol, palladium-catalyzed cross-coupling is employed:

  • Halogenation : 3-(Trifluoromethyl)aniline is protected (e.g., as a nitro derivative) and halogenated at the 4-position.
  • Coupling : A Pd/XPhos catalyst system facilitates coupling with 2-ethylpiperidine under inert conditions (110°C, 1,4-dioxane).

Key Data

  • Catalyst: Pd(OAc)₂ (5 mol%), XPhos (8 mol%)
  • Base: Cs₂CO₃
  • Yield: 68–72%

Trifluoromethyl Group Introduction

Direct Fluorination

The trifluoromethyl group is often introduced early via:

  • Halex Reaction : 4-Chloro-3-nitrobenzotrifluoride reacts with KF in sulfolane at 150°C (85% yield).
  • Sandmeyer-Type Fluorination : Diazotization of 4-amino-3-nitrobenzotrifluoride followed by treatment with HF/pyridine.

Reductive Amination Alternative

A one-pot method avoids halogenated intermediates:

  • Intermediate Formation : 3-(Trifluoromethyl)-4-nitrobenzaldehyde reacts with 2-ethylpiperidine in MeOH.
  • Reduction : NaBH₄ or BH₃·THF reduces the imine and nitro groups sequentially.

Conditions

  • Solvent: MeOH/THF (1:1)
  • Temperature: 0°C to RT
  • Yield: 58–63%

Industrial-Scale Considerations

For bulk synthesis, continuous flow systems improve efficiency:

Challenges and Optimization

  • Regioselectivity : Competing substitutions at the 2- and 4-positions require careful steric control (e.g., bulky ligands in Pd catalysis).
  • Purification : Column chromatography (SiO₂, hexane/EtOAc) remains critical for isolating the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

  • Trifluoromethyl Position : The meta-substituted trifluoromethyl group in the target compound contrasts with para-substituted analogs like 4-(trifluoromethyl)aniline (pKa = 2.75) and ortho-substituted derivatives (predicted pKa = 1.10). The meta position results in a moderate pKa (~3.49 for 3-(trifluoromethyl)aniline), balancing acidity and solubility .
  • Piperidine vs. Piperazine Derivatives: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8, C₁₃H₁₈F₃N₃, MW 273.30): The piperazine ring introduces a second nitrogen, enabling hydrogen bonding and altering basicity. The methyl group on piperazine reduces steric hindrance compared to ethyl .

Molecular Weight and Lipophilicity

Compound Molecular Formula Molecular Weight Key Substituent
Target Compound ~C₁₄H₁₉F₃N₂ ~283.3 (est.) 2-Ethylpiperidin-1-yl, -CF₃ (meta)
4-((4-Methylpiperazin-1-yl)methyl)-3-CF₃-aniline C₁₃H₁₈F₃N₃ 273.30 Piperazine, methyl, -CF₃ (meta)
4-[3,4-Dihydroquinolin-1(2H)-yl]-3-CF₃-aniline C₁₆H₁₅F₃N₂ 292.30 Quinolinyl, -CF₃ (meta)

The ethylpiperidine group in the target compound increases molecular weight and lipophilicity compared to methylpiperazine analogs, which may enhance tissue distribution but require formulation adjustments for solubility .

Pharmacological Potential

  • Piperidine vs. Sulfonyl Derivatives : 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS 109069-00-3) incorporates a sulfonyl group, enhancing hydrogen-bond acceptor capacity but reducing basicity compared to the ethylpiperidine group in the target compound .

Biologische Aktivität

4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline, a compound characterized by its unique trifluoromethyl and piperidine functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Ring : Cyclization reactions using suitable precursors.
  • Introduction of the Ethyl Group : Alkylation with ethyl halides under basic conditions.
  • Attachment of the Trifluoromethyl Group : Utilization of trifluoromethylating agents like trifluoromethyl iodide.
  • Final Assembly : Amination reactions to construct the phenylamine structure.

This compound has a molecular formula of C14H19F3N2 and a molecular weight of 272.31 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 4-(trifluoromethyl)aniline derivatives. For instance, derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 µM for certain diamides . The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane penetration and receptor binding.

Anticancer Potential

Research indicates that compounds similar to 4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline exhibit promising anticancer activity. For example, derivatives have shown IC50 values in the range of 1.4 to 6 µM against various cancer cell lines, including chronic myeloid leukemia (K562) and breast carcinoma (MCF-7) . The mechanisms underlying these effects include inhibition of DNA replication and induction of apoptosis.

The biological activity of 4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The trifluoromethyl group may enhance binding affinity to certain receptors, modulating their activity.
  • Enzyme Inhibition : Compounds within this class may inhibit enzymes involved in critical cellular processes, contributing to their antiproliferative effects.

Comparative Analysis with Similar Compounds

Compound NameStructureKey ActivityIC50 Value
4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)anilineStructureAntimicrobial, Anticancer1.4 - 6 µM
4-(2-Ethyl-1-piperidinyl)-3-methylphenylamineStructureAnticancer>10 µM
3e (diamide derivative)StructureAntistaphylococcalMICs: 0.070 - 8.95 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated various derivatives for their antibacterial properties against clinical isolates of Staphylococcus aureus and Enterococcus species, demonstrating significant efficacy for specific compounds within this class .
  • Cytotoxicity Assessment : In vitro assessments using human monocytic leukemia cell line THP-1 indicated that certain derivatives exhibited cytotoxic effects with IC50 values exceeding 10 µM for inactive compounds while remaining effective against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline, and what key reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves multi-step protocols, including palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and nucleophilic substitution to introduce the 2-ethylpiperidine moiety. Key steps include:

  • Trifluoromethylation: Use of CF₃ sources like TMSCF₃ under copper(I) catalysis .
  • Piperidine Substitution: Alkylation of 3-(trifluoromethyl)aniline with 2-ethylpiperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification: Column chromatography (C18 reverse-phase) or recrystallization to isolate the final product .

Q. How is the structural integrity of 4-(2-Ethylpiperidin-1-yl)-3-(trifluoromethyl)aniline verified post-synthesis?

  • Methodological Answer: Structural validation employs:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C3, ethylpiperidine at C4) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C₁₄H₁₈F₃N₂) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during the introduction of the 2-ethylpiperidine moiety?

  • Methodological Answer: Competing side reactions (e.g., over-alkylation) are minimized by:

  • Temperature Control: Maintaining ≤60°C to reduce thermal decomposition .
  • Catalyst Screening: Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance regioselectivity .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the aniline nitrogen .

Q. What strategies resolve contradictions in reported biological activities of structurally similar trifluoromethylaniline derivatives?

  • Methodological Answer: Discrepancies arise from substituent positional effects (e.g., para vs. meta trifluoromethyl). Resolution involves:

  • Comparative Structure-Activity Relationship (SAR): Synthesizing analogs (e.g., 3-(trifluoromethyl) vs. 4-(trifluoromethyl) anilines) and testing in standardized assays (e.g., tubulin polymerization inhibition) .
  • In Vitro Profiling: Parallel screening against isoforms (e.g., α/β-tubulin vs. kinase targets) to clarify selectivity .

Q. What computational approaches predict the binding interactions of this compound with biological targets like tubulin?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with tubulin’s colchicine-binding site, focusing on hydrophobic contacts with the trifluoromethyl group .
  • Molecular Dynamics (MD) Simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes, highlighting residues critical for binding (e.g., β-tubulin T179) .
  • Free Energy Calculations: MM/PBSA quantifies binding affinities, correlating with experimental IC₅₀ values .

Q. How should researchers design SAR studies to evaluate the 2-ethylpiperidine group’s role in target selectivity?

  • Methodological Answer:

  • Analog Synthesis: Replace 2-ethylpiperidine with morpholine, pyrrolidine, or unsubstituted piperidine to assess steric/electronic effects .
  • Biochemical Assays: Measure inhibition of tubulin polymerization (IC₅₀) and compare with cytotoxicity (e.g., MTT assay in HeLa cells) .
  • Pharmacokinetic Profiling: Assess logP (HPLC) and metabolic stability (CYP450 assays) to link substituent hydrophobicity to bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.